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1-(1H-indol-3-yl)-2-methylprop-2-en-1-one

Cat. No.: B3017477
CAS No.: 91568-92-2
M. Wt: 185.226
InChI Key: UAXNAAGIMZSAOW-UHFFFAOYSA-N
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Description

Context within Indole (B1671886) Heterocycle Chemistry

The indole ring system is a paramount heterocyclic structure in chemistry and biology. derpharmachemica.com It is formed by the fusion of a benzene (B151609) ring to a pyrrole (B145914) nucleus and is a core component of numerous natural and synthetic compounds. chemicalbook.com The indole structure is found in essential biomolecules like the amino acid tryptophan and in a vast array of alkaloids, pigments, and pharmaceuticals. derpharmachemica.comijpsjournal.com

Due to its unique electronic properties and its ability to participate in various biological interactions, the indole nucleus is considered a "privileged scaffold" in drug discovery. ijpsjournal.com Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anti-HIV properties. ijpsjournal.comresearchgate.netresearchgate.net Consequently, the indole moiety serves as a critical building block for the development of new therapeutic agents. derpharmachemica.commdpi.com

Significance of the α,β-Unsaturated Ketone Moiety in Organic Synthesis and Chemical Biology

The α,β-unsaturated ketone, also known as an enone, is a highly versatile functional group in organic chemistry. wikipedia.orgncert.nic.in Its structure consists of an alkene conjugated with a ketone, which results in unique electronic properties and reactivity. wikipedia.org

In Organic Synthesis: The conjugated system makes the α,β-unsaturated ketone electrophilic at both the carbonyl carbon and the β-carbon. wikipedia.orgopenstax.org This dual reactivity allows for two primary modes of nucleophilic attack:

1,2-Addition (Direct Addition): Strong nucleophiles tend to attack the carbonyl carbon directly. pressbooks.pub

1,4-Addition (Conjugate Addition): Weaker nucleophiles often attack the β-carbon in a process known as conjugate or Michael addition. openstax.orgpressbooks.pubresearchgate.net This reaction is fundamental for creating new carbon-carbon bonds. researchgate.net

The enone moiety is a key component in various name reactions, including the Michael addition and the Robinson annulation, and is often synthesized through aldol (B89426) or Knoevenagel condensation reactions. wikipedia.orgncert.nic.inpressbooks.pub Its utility in cycloaddition reactions and as a building block for complex heterocyclic systems further underscores its importance. mdpi.comresearchgate.net

In Chemical Biology: The α,β-unsaturated carbonyl functionality is present in many natural products and serves as a key pharmacophore. nih.gov Its electrophilic nature at the β-carbon allows it to act as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues in biological macromolecules, such as the cysteine residues in proteins. nih.govnih.gov This ability to act as an irreversible inhibitor is a significant strategy in drug design, particularly for overcoming drug resistance in cancer therapy. nih.gov The reactivity and biological activity of molecules containing this moiety can be finely tuned by modifying its electronic properties. nih.gov For instance, certain natural lipids containing an α,β-unsaturated ketone have been identified as covalent ligands for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.gov

Overview of Research Trajectories for 1-(1H-indol-3-yl)-2-methylprop-2-en-1-one Analogues

Analogues of this compound, broadly classified as indole-based chalcones, are a major focus of research due to their wide range of potential therapeutic applications. nih.govresearchgate.net Synthetic modifications are frequently made at the indole nitrogen, the α- and β-positions of the enone, and the aromatic rings to optimize biological activity. nih.gov

Key research areas for these analogues include:

Anticancer Activity: A primary focus is the development of antiproliferative agents. nih.gov Numerous studies report the synthesis of indole-chalcone hybrids and their evaluation against various cancer cell lines. nih.gov For example, one analogue, referred to as MOMIPP, was found to kill glioblastoma and breast cancer cells through a non-apoptotic mechanism called metuosis. nih.govnih.gov Other derivatives have been investigated as inhibitors of tubulin polymerization. rsc.org

Antimicrobial Activity: Researchers have synthesized and tested indole-chalcone derivatives for their efficacy against various bacterial and fungal strains. derpharmachemica.comresearchgate.net Studies have also explored N-alkylated indole chalcones as potential antitubercular agents against Mycobacterium tuberculosis. ijpsjournal.com

Antioxidant Properties: The radical scavenging and antioxidant capabilities of indole-derived chalcones have been investigated, with some catechol-bearing derivatives showing strong activity. nih.gov

Other Therapeutic Targets: Research has extended to other diseases. For instance, (2E)-1-(1-methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one has been studied through molecular docking as a potential antimalarial agent targeting the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme. researchgate.net Additionally, other analogues have been designed as dual inhibitors of acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE1) for potential application in Alzheimer's disease treatment. nih.gov

The table below summarizes the diverse research applications for analogues of this compound.

Research AreaTarget/MechanismExample Analogues/FindingsReferences
AnticancerAntiproliferative, Metuosis InductionMOMIPP (an indole chalcone) shows efficacy against temozolomide-resistant glioblastoma and doxorubicin-resistant breast cancer cells. nih.govnih.gov
AnticancerTubulin Polymerization InhibitionN-((1-methyl-1H-indol-3-yl)methyl) acetamide (B32628) derivatives designed based on indole and CA-4 scaffolds. rsc.org
AntimicrobialAntibacterial, AntifungalIndole-based chalcone (B49325) derivatives synthesized and evaluated in vitro for activity against various bacterial strains. derpharmachemica.comresearchgate.net
AntitubercularInhibition of Mycobacterium tuberculosisN-alkylated indole chalcones, such as (E)-1-(4-bromo-2-hydroxyphenyl)-3-(1-butyl-1H-indol-3-yl)prop-2-en-1-one, showed significant activity. ijpsjournal.com
AntioxidantRadical Scavenging (DPPH, ABTS assays)Catechol and 3-methoxy-4-hydroxy-substituted indole chalcones demonstrated strong antioxidant activity. nih.gov
AntimalarialInhibition of PfDHFR-TSMolecular docking studies of (2E)-1-(1-methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one showed potential binding interactions. researchgate.net
Neurodegenerative Disease (Alzheimer's)Dual Inhibition of AChE and BACE1Indol-3-yl phenyl allylidene hydrazine (B178648) carboximidamide derivatives showed inhibitory activity against both enzymes. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO B3017477 1-(1H-indol-3-yl)-2-methylprop-2-en-1-one CAS No. 91568-92-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-indol-3-yl)-2-methylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-8(2)12(14)10-7-13-11-6-4-3-5-9(10)11/h3-7,13H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXNAAGIMZSAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 1h Indol 3 Yl 2 Methylprop 2 En 1 One and Indole α,β Unsaturated Ketone Derivatives

Direct Acylation Strategies at the Indole (B1671886) C-3 Position

The introduction of an acyl group at the nucleophilic C-3 position of the indole nucleus is the most common and direct route to 3-acylindole precursors. A variety of methods, from classical electrophilic substitutions to modern transition-metal-catalyzed C-H functionalization, have been developed to achieve this transformation efficiently.

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and remains a widely used method for the synthesis of 3-acylindoles. acs.orgnih.gov This reaction involves the electrophilic substitution of an indole with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). masterorganicchemistry.com For the direct synthesis of a compound like 1-(1H-indol-3-yl)-2-methylprop-2-en-1-one, methacryloyl chloride would be the appropriate acylating agent. Alternatively, related structures can be synthesized by using other α,β-unsaturated acyl chlorides. lookchem.com

The reaction mechanism proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich C-3 position of the indole ring. Despite its utility, the classical Friedel-Crafts reaction can suffer from drawbacks such as the need for stoichiometric amounts of the Lewis acid and harsh reaction conditions. bohrium.com Catalytic asymmetric Friedel-Crafts reactions have also been developed, employing chiral metal complexes to achieve enantiomerically enriched indole derivatives. acs.org For example, complexes of Zirconium(IV) have been shown to be effective catalysts for the enantioselective Friedel-Crafts reaction of indoles with α,β-unsaturated ketones. acs.org

Table 1: Examples of Friedel-Crafts Acylation for Indole Derivatives
Indole SubstrateAcylating Agent/ElectrophileCatalyst/ConditionsProduct TypeYield
IndoleCinnamoyl chlorideZirconium(IV) chloride1-(1H-indol-3-yl)-3-phenylprop-2-en-1-one67% lookchem.com
Indoleα,β-Unsaturated Ketones(R)-BINOL-Zr(OtBu)₄ ComplexChiral 3-alkylated indoles>95% ee acs.org
IndoleAcyl ChloridesAlCl₃ or FeCl₃Aromatic KetonesGeneral Method masterorganicchemistry.com

Transition-metal catalysis offers a powerful alternative to classical methods. Palladium-catalyzed reactions, in particular, have been developed for the C-3 acylation of indoles. An efficient strategy involves the palladium(II)-catalyzed reaction of free (N-H) indoles with nitriles to afford a diverse range of 3-acylindoles. acs.orgnih.gov This protocol utilizes a Pd(OAc)₂/2,2′-bipyridine system with D-(+)-camphorsulfonic acid (d-CSA) as an additive. acs.orgnih.gov

The proposed mechanism involves several key steps: palladation at the C-3 position of indole, coordination of the nitrile, carbopalladation of the nitrile to form a ketimine complex, and subsequent protonation and hydrolysis to yield the final 3-acylindole. acs.org This method is advantageous as it uses readily available nitriles as the acyl source and is applicable to free (N-H) indoles, which can be challenging substrates in other reactions. acs.orgresearchgate.net More recently, a combined palladium and photocatalysis approach has been developed, allowing for the synthesis of 3-acylindoles from aldehydes under mild conditions. rsc.orgresearchgate.net

Table 2: Palladium-Catalyzed Acylation of Indoles with Nitriles acs.orgnih.gov
Indole SubstrateNitrile SubstrateCatalyst SystemYield
IndoleBenzonitrilePd(OAc)₂, 2,2′-bipyridine, d-CSA85%
5-MethoxyindoleBenzonitrilePd(OAc)₂, 2,2′-bipyridine, d-CSA89%
IndoleAcetonitrile (B52724)Pd(OAc)₂, 2,2′-bipyridine, d-CSA76%
IndolePropionitrilePd(OAc)₂, 2,2′-bipyridine, d-CSA78%

Rhodium-catalyzed C-H activation has emerged as a powerful tool in organic synthesis. A novel strategy for producing 3-acylindoles involves a Rhodium(III)-catalyzed C-H activation and annulation cascade of N-phenylamidines with α-chloro ketones. acs.orgnih.gov This method is highly regioselective and efficient, proceeding under mild reaction conditions with a broad substrate tolerance. nih.gov The α-chloro ketone serves as a one-carbon synthon in this transformation. acs.org While this method assembles the indole ring and the 3-acyl group concurrently rather than acylating a pre-formed indole, it represents a modern and efficient route to the 3-acylindole scaffold. acs.org Other rhodium-catalyzed reactions, such as the asymmetric cyclopentannulation of indolyl rings, further demonstrate the versatility of rhodium catalysts in indole functionalization. nih.gov

Ruthenium catalysts, noted for their relatively low cost and high selectivity, have been successfully employed in the synthesis of 3-acylindoles. bohrium.com A convenient procedure has been established for the carbonylative coupling of simple indoles with aryl iodides. acs.orgacs.org This reaction proceeds via a ruthenium-catalyzed carbonylative C-H functionalization, using molybdenum hexacarbonyl (Mo(CO)₆) as a solid, safe source of carbon monoxide. bohrium.comacs.org The methodology is applicable to both N-alkylindoles and free (N-H) indoles, providing the desired indol-3-yl aryl ketones in moderate to good yields with good functional group tolerance. acs.orgacs.org The proposed mechanism involves the activation of indole, transmetalation with the ruthenium catalyst, and subsequent oxidative addition and coupling. acs.org

Table 3: Ruthenium-Catalyzed Carbonylative Coupling of Indoles acs.orgacs.org
Indole SubstrateAryl IodideCatalyst/ConditionsYield
1-MethylindoleIodobenzene[RuCl₂(p-cymene)]₂, Mo(CO)₆, TFA, ZnBr₂85%
Indole (N-H)Iodobenzene[RuCl₂(p-cymene)]₂, Mo(CO)₆, TFA, ZnBr₂65%
1-Methylindole4-Iodotoluene[RuCl₂(p-cymene)]₂, Mo(CO)₆, TFA, ZnBr₂81%
1-Methylindole1-Iodo-4-methoxybenzene[RuCl₂(p-cymene)]₂, Mo(CO)₆, TFA, ZnBr₂78%

In recent years, visible-light photoredox catalysis has become a prominent strategy for green and sustainable synthesis. A method for the synthesis of 3-acylindoles has been developed that utilizes a visible-light-induced intramolecular oxidative cyclization of o-alkynylated N,N-dialkylamines. acs.orgacs.orgnih.gov This reaction proceeds under very mild conditions, using air as the oxidant and generating only water as a byproduct. acs.orgnih.gov The reaction is typically irradiated with blue LEDs. acs.org The proposed mechanism involves the addition of an α-amino alkyl radical to the alkyne, followed by C-O bond formation. acs.orgnih.gov This protocol allows for the simultaneous formation of C-C and C-O bonds, assembling various 2-aryl-3-acylindoles in good yields. acs.org

Formation of the α,β-Unsaturated Ketone Moiety

Once a 3-acylindole precursor, such as 3-acetylindole (B1664109), is obtained, the α,β-unsaturated system can be formed. A classical and effective method to achieve this is the aldol (B89426) condensation. This reaction involves the base- or acid-catalyzed reaction of the enolate of the 3-acylindole with an aldehyde or ketone.

For the synthesis of a related compound, (E)-1-(1H-indol-3-yl)-3-phenylprop-2-en-1-one, a documented procedure involves the condensation of 3-acetylindole with benzaldehyde (B42025) in the presence of sodium hydroxide (B78521) in ethanol (B145695). lookchem.com This approach could be adapted for the synthesis of this compound by reacting 3-propionylindole with formaldehyde (B43269) or by using other related Wittig-type olefination reactions on a 3-glyoxylyl-indole precursor.

Another major pathway in this chemical space is the conjugate addition (Michael addition) of indoles to α,β-unsaturated ketones. researchgate.netnih.gov While this reaction typically forms 3-(3-oxoalkyl) indoles rather than the target α,β-unsaturated ketones, it highlights the reactivity of these systems. Numerous catalysts, including Brønsted acids, Lewis acids like Bi(OTf)₃, and molecular iodine, have been shown to efficiently catalyze this transformation. researchgate.netnih.gov

Table of Mentioned Chemical Compounds

Table 4: List of Chemical Compounds
Compound NameRole/Type
This compoundTarget Compound
IndoleStarting Material
3-AcylindoleIntermediate/Product Class
α,β-Unsaturated KetoneCompound Class
Aluminum chloride (AlCl₃)Lewis Acid Catalyst
Methacryloyl chlorideAcylating Agent
Cinnamoyl chlorideAcylating Agent
Zirconium(IV) chlorideLewis Acid Catalyst
Palladium(II) acetate (B1210297) (Pd(OAc)₂)Catalyst
2,2′-bipyridineLigand
D-(+)-camphorsulfonic acid (d-CSA)Additive
BenzonitrileAcyl Source
N-phenylamidineStarting Material
α-chloro ketoneReactant
[RuCl₂(p-cymene)]₂Ruthenium Catalyst Precursor
Molybdenum hexacarbonyl (Mo(CO)₆)Carbon Monoxide Source
Trifluoroacetic acid (TFA)Additive
Zinc bromide (ZnBr₂)Additive
o-Alkynylated N,N-dialkylamineStarting Material
3-AcetylindoleIntermediate
BenzaldehydeReactant
Sodium hydroxide (NaOH)Base Catalyst

Claisen-Schmidt Condensation and Related Base-Catalyzed Processes

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for forming α,β-unsaturated carbonyl compounds. numberanalytics.comnumberanalytics.com This reaction involves the base-catalyzed condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of indole derivatives, this typically involves the reaction of a 3-acylindole (like 3-acetylindole) with an appropriate aldehyde or ketone.

The reaction mechanism proceeds via the formation of an enolate from the ketone under basic conditions. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone. numberanalytics.com

Commonly used bases and solvents can significantly influence the reaction's outcome. numberanalytics.com Sodium hydroxide in ethanol is a classic combination, though other bases like potassium hydroxide or organic bases can also be employed. numberanalytics.comnih.gov Solvent-free conditions using solid sodium hydroxide have also been reported to give quantitative yields for certain substrates. wikipedia.orgnih.gov

Table 1: Examples of Base and Solvent Systems in Claisen-Schmidt Condensation numberanalytics.com

BaseSolventTypical Yield (%)
Sodium Hydroxide (NaOH)Ethanol80
Potassium Hydroxide (KOH)Methanol (B129727)75
PiperidineDichloromethane90

This table presents generalized data for the Claisen-Schmidt condensation to illustrate the impact of different reaction conditions.

Strategic Condensations with 1H-Indole-3-Carboxaldehydes

A primary and versatile route to indole-based α,β-unsaturated ketones involves using 1H-indole-3-carboxaldehyde as a key starting material. ekb.eg This aldehyde, readily prepared in high purity and yield via methods like the Vilsmeier-Haack reaction, serves as the electrophilic partner in condensation reactions. ekb.eg

The reaction of 1H-indole-3-carboxaldehyde with various aryl or alkyl methyl ketones in the presence of a base, such as aqueous alkali or piperidine, leads to the formation of the corresponding α,β-unsaturated ketones. ekb.eg These products are valuable precursors for the synthesis of a wide array of biologically important heterocyclic compounds. ekb.eg

Table 2: Synthesis of Indole α,β-Unsaturated Ketones from 1H-Indole-3-carboxaldehyde ekb.eg

Ketone ReactantBase/SolventProduct
AcetophenoneNaOH / Ethanol(E)-1-(1H-indol-3-yl)-3-phenylprop-2-en-1-one
AcetoneKOH / Methanol(E)-4-(1H-indol-3-yl)but-3-en-2-one
CyclohexanonePiperidine / Dichloromethane(E)-2-(1H-indole-3-carbonyl)cyclohexan-1-one

This table provides illustrative examples of condensation reactions starting from 1H-indole-3-carboxaldehyde.

Gold-Catalyzed Tandem Oxidation-Migration for α-Indol-3-yl α,β-Unsaturated Carbonyl Compounds

A more recent and sophisticated approach involves the use of gold catalysis to synthesize α-indol-3-yl α,β-unsaturated carbonyl compounds. researchgate.net This method utilizes 3-propargyl indoles as starting materials, which undergo a gold-catalyzed tandem oxidation and 1,2-indole migration sequence in the presence of an oxidant like pyridine (B92270) N-oxide. researchgate.net

The specific reaction pathway depends on whether the alkyne in the starting material is terminal or internal. researchgate.net The fine-tuning of the gold catalyst and the oxidant is crucial for the successful reaction of 3-propargyl indoles bearing different substituents. researchgate.net This methodology provides a novel entry into α-indol-3-yl substituted systems, which are distinct from the more common 3-indolyl substituted α,β-unsaturated ketones.

Table 3: Gold-Catalyzed Synthesis of α-Indol-3-yl α,β-Unsaturated Carbonyls researchgate.net

Starting Material (3-Propargyl Indole)Gold Catalyst (mol%)OxidantReaction Time (h)Isolated Yield (%)
Terminal Alkyne Derivative5Pyridine N-oxide (2 equiv.)3High
Internal Alkyne Derivative5Pyridine N-oxide (2 equiv.)6-24Moderate to High

Data is generalized from findings on the tandem oxidation-migration reaction of 3-propargyl indoles. researchgate.net

Green Chemistry Approaches in the Synthesis of Indole Enones

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for synthesizing indole derivatives, including enones. tandfonline.comresearchgate.net These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Key green methodologies applied to indole synthesis include:

Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and often leads to higher yields compared to conventional heating. tandfonline.comresearchgate.net

Use of Green Solvents: Water is an ideal green solvent, and catalyst-free, three-component reactions in water have been developed for synthesizing certain indole-containing heterocycles. bohrium.comresearchgate.net

Ionic Liquids: Ionic liquids are gaining attention as recyclable catalysts and solvents due to their negligible vapor pressure and high chemical stability. nih.govgoogle.com Brønsted acid ionic liquids have been shown to be efficient and reusable catalysts for the Michael addition of indoles to α,β-unsaturated ketones, a related reaction for preparing β-indolylketones. nih.gov

Solvent-Free Reactions: Performing reactions without a solvent, for example by grinding solid reactants with a catalyst, represents a highly efficient and green approach. nih.gov

These green strategies are increasingly being adopted to replace traditional methods that often rely on volatile organic solvents and harsh reaction conditions. researchgate.netnewhaven.edu

Chemical Reactivity and Mechanistic Transformations of 1 1h Indol 3 Yl 2 Methylprop 2 En 1 One

Conjugate Addition Reactions (Michael Additions)

The Michael addition, a cornerstone of carbon-carbon bond formation, is a prominent reaction pathway for 1-(1H-indol-3-yl)-2-methylprop-2-en-1-one. wikipedia.org This reaction involves the 1,4-addition of a nucleophile to the α,β-unsaturated carbonyl system. masterorganicchemistry.comyoutube.com

Nucleophilic Addition to the α,β-Unsaturated Carbonyl System

The α,β-unsaturated ketone functional group in this compound serves as an excellent Michael acceptor. wikipedia.org The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. A common nucleophile in this context is another indole (B1671886) molecule, which acts as the Michael donor. researchgate.net The reaction leads to the formation of β-indolylketones, which are significant building blocks for various biologically active compounds and natural products. nih.gov

The general process can be described as the attack of a nucleophile on the β-carbon of the conjugated system. This is followed by a series of steps involving proton transfer to yield the final 1,4-adduct. libretexts.org

Regioselectivity of Indole Addition at the C-3 Position

When indole acts as a nucleophile in the Michael addition, the reaction exhibits high regioselectivity. The substitution occurs almost exclusively at the C-3 position of the indole nucleus. researchgate.netnus.edu.sg This preference is attributed to the high electron density at the C-3 position, which possesses an enamine-like character, making it the most nucleophilic site of the indole ring. researchgate.netbeilstein-journals.org The attack from the C-3 position leads to the formation of a stable intermediate that can then rearomatize to give the final product. Additions at the N-1 position (N-alkylation) are generally not observed under these conditions. researchgate.netnus.edu.sg This inherent reactivity makes the Michael addition a reliable method for the C-3 functionalization of indoles. rsc.org

Catalysis in Michael Additions: Brønsted Acid Ionic Liquids, Iodine, Metal Salts, and Organocatalysts

To facilitate the conjugate addition of indoles to α,β-unsaturated ketones like this compound, various catalytic systems have been developed to enhance reaction rates and yields.

Brønsted Acid Ionic Liquids: These catalysts, such as [PyN(CH2)4SO3H][p-CH3PhSO3], have proven to be highly efficient for this transformation. nih.govresearchgate.net They offer several advantages, including high product yields, mild reaction conditions, operational simplicity, and the potential for catalyst recycling and reuse without a significant loss of activity. nih.govmdpi.com Ionic liquids that combine both Lewis and Brønsted acidic sites have also been synthesized and shown to be very effective. mdpi.comnih.gov

Iodine: Molecular iodine is an inexpensive, readily available, and effective catalyst for the Michael addition of indoles. researchgate.netresearchgate.net The reactions can often be carried out under mild, solvent-free conditions at room temperature, affording excellent yields of the corresponding adducts. nus.edu.sgnih.gov Iodine's catalytic role is a subject of study, with evidence suggesting it functions as a Lewis acid through halogen bonding. acs.orgresearchgate.net

Metal Salts: A wide array of Lewis acidic metal salts can catalyze this reaction. Examples include salts and complexes of scandium (Sc(OTf)3), bismuth (Bi(OTf)3, Bi(NO3)3), hafnium (HfCl4), indium (InBr3), gallium (GaCl3, GaI3), copper (Cu(OTf)2), and zirconium (Zr(OtBu)4). nih.govresearchgate.net These catalysts activate the enone, increasing its electrophilicity and facilitating the nucleophilic attack by the indole. Boron-based Lewis acids like B(C6F5)3 are also effective. acs.org

Organocatalysts: Asymmetric organocatalysis has emerged as a powerful tool for achieving enantioselective Michael additions. nih.gov Chiral thiourea (B124793) derivatives and dipeptides can act as bifunctional catalysts, activating both the indole nucleophile and the enone electrophile through hydrogen bonding to control the stereochemical outcome of the reaction. nih.govmdpi.comnih.gov This approach is valuable for synthesizing chiral N-alkylated indoles and molecules with quaternary carbon centers. nih.govnih.gov

Interactive Table of Catalysts for Michael Addition of Indoles to Enones

Catalyst Type Specific Examples Key Advantages
Brønsted Acid Ionic Liquids [PyN(CH2)4SO3H][p-CH3PhSO3] High yields, catalyst recyclability, mild conditions. nih.govresearchgate.net
Iodine Molecular Iodine (I2) Inexpensive, solvent-free conditions, mild. nus.edu.sgresearchgate.net
Metal Salts (Lewis Acids) Sc(OTf)3, Bi(OTf)3, GaCl3, Cu(OTf)2 High efficiency, activation of the enone. nih.govresearchgate.net
Organocatalysts Chiral Thioureas, Dipeptides Enantioselectivity, bifunctional activation. nih.govmdpi.comnih.gov

Proposed Reaction Mechanisms for Conjugate Additions

The mechanism of the Michael addition depends on the catalyst employed.

Acid Catalysis (Brønsted or Lewis Acid): In the presence of an acid catalyst (e.g., a Brønsted acid ionic liquid, iodine, or a metal salt), the reaction is initiated by the coordination of the catalyst to the carbonyl oxygen of the α,β-unsaturated ketone. nih.govmdpi.com This coordination enhances the electrophilicity of the conjugated system, particularly at the β-carbon. The electron-rich C-3 position of the indole then performs a nucleophilic attack on this activated β-carbon, forming a new carbon-carbon bond and an enolate intermediate. mdpi.comacs.org A subsequent proton transfer and tautomerization step regenerates the aromaticity of the indole ring and the carbonyl group, yielding the final β-indolylketone product and regenerating the catalyst. nih.govlibretexts.org For iodine catalysis specifically, a halogen-bond activation mechanism, where the iodine molecule acts as a halogen-bond donor to the carbonyl oxygen, is considered more likely than catalysis by in situ generated hydroiodic acid (HI). acs.orgresearchgate.net

Organocatalysis: In bifunctional organocatalysis, such as with a chiral thiourea derivative, the catalyst typically activates both reactants simultaneously. The thiourea moiety can form hydrogen bonds with the carbonyl oxygen of the Michael acceptor, increasing its electrophilicity. nih.gov Concurrently, a basic site on the catalyst (e.g., a tertiary amine) can interact with the N-H proton of the indole, increasing its nucleophilicity. nih.gov This dual activation within a chiral scaffold orients the reactants, leading to a highly controlled, enantioselective bond formation. nih.govnih.gov

Cycloaddition Reactions

Beyond addition reactions, the indole scaffold is capable of participating in cycloaddition reactions, which offer a powerful strategy for constructing complex, fused-ring systems.

Intramolecular [3+2] Cycloaddition Pathways of Indole Derivatives

The C2-C3 double bond of the indole ring can act as a dipolarophile in [3+2] cycloaddition reactions. These dearomative processes provide access to highly functionalized indoline (B122111) frameworks, such as cyclopenta[b]indoles, which are core structures in many natural products. nih.govmdpi.comacs.org

In a typical pathway, an indole derivative is reacted with a three-atom component, such as a vinyldiazo species or a donor-acceptor cyclopropane. nih.govmdpi.com The reaction can be promoted by photocatalysis or transition metal catalysis (e.g., using nickel or chromium complexes). nih.govmdpi.com The mechanism often involves the initial oxidation of the indole to a radical cation. nih.gov This is followed by a nucleophilic attack from the three-carbon synthon at the C-3 position of the indole radical cation. Subsequent intramolecular cyclization and ring closure lead to the formation of the five-membered ring fused to the indoline core. nih.govmdpi.com These reactions are often highly regioselective and can be rendered diastereoselective, providing a direct route to stereochemically rich polycyclic indole alkaloids. researchgate.net

Pyrroloindole Systems, Pyrane, Pyrazoline, Oxazoline, and Pyridine (B92270) Derivatives

Pyrroloindole Systems: The synthesis of pyrrolo[1,2-a]indoles, a significant class of fused heterocycles, can be achieved from indole precursors. rsc.orgrsc.orgnih.gov One strategy involves a radical-initiated cascade cyclization. For instance, a radical cascade cyanoisopropylation/cyclization of 2,2′-azobis(2-methylpropionitrile) (AIBN) with a 1-methacryloyl-3-phenyl-1H-indole-2-carbonitrile has been shown to produce various pyrrolo[1,2-a]indol-3-ones in good to excellent yields. rsc.org Another approach is a Brønsted acid-catalyzed cascade reaction involving a Friedel-Crafts alkenylation followed by a 1,6-addition and condensation, which provides efficient access to highly functionalized 9H-pyrrolo[1,2-a]indoles. nih.gov Domino palladium-catalyzed reactions of indol-2-ylmethyl acetates with 1,3-dicarbonyl derivatives also offer a straightforward route to polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones. mdpi.com

Pyrane Derivatives: The α,β-unsaturated ketone moiety in indole-3-propenones is a suitable precursor for the formation of pyran-fused indoles. These syntheses often rely on multicomponent reactions under green conditions, utilizing reusable catalysts. nih.gov For example, the reaction of an indole derivative with suitable partners can lead to the formation of a pyran ring fused to the indole core. The synthesis of spiro[fused pyran-4,3′-indoline]-3-carbonitriles has also been reported, highlighting the versatility of indole derivatives in constructing complex spirocyclic systems. researchgate.net

Pyrazoline Derivatives: The reaction of α,β-unsaturated ketones with hydrazines is a classical and efficient method for the synthesis of pyrazolines. niscpr.res.inresearchgate.netresearchgate.net Specifically, indolyl chalcones, which are structurally analogous to this compound, react with hydrazine (B178648) hydrate (B1144303) to yield indolyl-substituted pyrazolines. niscpr.res.in For instance, a series of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives have been prepared through the hydrazinolysis of ethyl 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxylates. nih.gov This reaction proceeds via a Michael addition of the hydrazine to the enone system, followed by an intramolecular cyclization and dehydration.

Reactant 1Reactant 2Fused HeterocycleKey Reaction Type
Indole α,β-unsaturated ketoneHydrazinePyrazoline-fused indoleMichael addition-cyclization
Indol-2-ylmethyl acetate (B1210297)1,3-Dicarbonyl compoundPyrrolo[1,2-a]indol-3-oneDomino Palladium-Catalysis
1-Methacryloyl-3-phenyl-1H-indole-2-carbonitrileAIBNPyrrolo[1,2-a]indol-3-oneRadical cascade cyclization
Indole derivativeMulticomponent reagentsPyrane-fused indoleMulticomponent reaction

Oxazoline Derivatives: While specific examples starting directly from this compound are not prevalent in the literature, the general synthesis of oxazolines often involves the cyclization of β-amino alcohols or the reaction of enamides. Given the reactivity of the enone system, it is conceivable that derivatization to introduce the necessary functionalities could lead to the formation of oxazoline-fused indole systems.

Pyridine Derivatives: The construction of pyridine rings fused to an indole core can be achieved through various synthetic strategies. One approach involves the coupling of β-enamine carbonyls with a C1 source to assemble the pyridine ring. mdpi.com Another method utilizes the reaction of α,β-unsaturated enyne ketones to form polysubstituted pyridines. researchgate.net While not directly starting from this compound, these methods illustrate the potential for transforming the enone functionality into a pyridine ring. The development of pyridine-indole hybrids as potent inhibitors of enzymes like CYP17A1 underscores the pharmacological importance of this heterocyclic combination. nih.gov

Derivatization Strategies for Indole α,β-Unsaturated Ketones

The α,β-unsaturated ketone moiety in this compound is a prime target for a variety of derivatization reactions. These transformations can modify the electronic and steric properties of the molecule, providing access to a wide range of analogs with potentially altered biological activities.

Michael Addition: The conjugated system is highly susceptible to Michael addition reactions, where a nucleophile adds to the β-carbon of the enone. researchgate.net This is a versatile method for carbon-carbon and carbon-heteroatom bond formation. A wide range of nucleophiles, including enolates, amines, thiols, and organometallic reagents, can be employed. Organocatalytic intramolecular Michael additions have been developed for the asymmetric synthesis of 2,3-disubstituted indolines. rsc.org N-heterocyclic carbenes have also been shown to catalyze intramolecular Michael reactions with high diastereo- and enantioselectivity. nih.gov

NucleophileReaction TypeProduct Type
Enolates, Amines, ThiolsMichael Additionβ-substituted ketone
Organolithium reagentsMichael Additionβ-alkylated ketone
(Internal) AmineIntramolecular Michael AdditionFused heterocyclic system

Epoxidation: The electron-deficient double bond of the enone can be subjected to epoxidation to form a chiral epoxide. mdpi.com This transformation introduces a highly reactive three-membered ring, which can be further manipulated to install various functional groups. Chemo-enzymatic methods have been developed for the synthesis of chiral epoxides from related α,β-unsaturated carbonyl compounds. mdpi.com

Reduction: The enone system offers two sites for reduction: the carbon-carbon double bond and the carbonyl group. Selective reduction of the double bond can be achieved using catalytic hydrogenation or dissolving metal reductions, leading to the corresponding saturated ketone. The carbonyl group can be selectively reduced to a hydroxyl group using reagents like sodium borohydride, often yielding the allylic alcohol. The complete reduction of both the double bond and the carbonyl group can also be accomplished under more forcing conditions.

Other Electrophilic and Nucleophilic Transformations at the Indole Nucleus

The indole nucleus itself is a reactive aromatic system that can undergo both electrophilic and nucleophilic transformations. The presence of the electron-withdrawing 3-acyl group in this compound significantly influences the reactivity of the indole ring.

Electrophilic Substitution: The indole ring is electron-rich and readily undergoes electrophilic aromatic substitution, with the C3 position being the most nucleophilic. researchgate.netquimicaorganica.orgic.ac.uk However, in 3-acylindoles, the C3 position is blocked. This deactivates the pyrrole (B145914) ring towards electrophilic attack and can direct substitution to other positions, such as the C2, C5, or C6 positions of the indole nucleus, although generally requiring harsher conditions. For example, Friedel-Crafts acylation of a BN-fused indole analog occurs at the C3 position, but with this position occupied, other sites would be targeted. nih.gov

Nucleophilic Transformations: While the indole ring itself is generally not susceptible to nucleophilic attack, 3-acylindoles can undergo nucleophilic addition reactions that involve the indole nucleus. For instance, the reaction of 3-acylindoles with Grignard reagents can lead to the stereoselective synthesis of highly substituted indolines. nih.govfigshare.com This reaction proceeds through a nucleophilic attack on the carbonyl group, followed by a rearrangement that involves the indole ring, leading to a dearomatization of the pyrrole moiety. Furthermore, the N-H proton of the indole is acidic and can be removed by a base, allowing for N-alkylation or N-acylation, which represents a nucleophilic attack by the indole nitrogen.

Reaction TypeReagentSite of AttackProduct
Electrophilic SubstitutionElectrophile (e.g., nitrating or halogenating agent)C2, C5, or C6 of indole ringSubstituted indole derivative
Nucleophilic AdditionGrignard ReagentC2 of indole ring (after initial attack on carbonyl)Substituted indoline
N-Alkylation/AcylationAlkyl/Acyl Halide (with base)N1 of indole ringN-substituted indole

Stereoselective and Asymmetric Synthesis of Chiral 1 1h Indol 3 Yl 2 Methylprop 2 En 1 One Analogues

Chiral Catalyst-Mediated Enantioselective Approaches

The enantioselective functionalization of indoles can be effectively achieved through catalysis by chiral metal complexes or organocatalysts. nih.gov These catalysts activate substrates and control the stereochemical outcome of the reaction.

One prominent strategy is the use of chiral Brønsted acids, such as BINOL-based phosphoric acids, which can activate α,β-unsaturated ketones toward nucleophilic attack by indoles. nih.gov For instance, the reaction between indole (B1671886) and chalcones, catalyzed by a chiral phosphoric acid, yields Michael-type adducts with moderate to good efficiency and enantioselectivity. nih.gov Similarly, chiral amine catalysts, like imidazolidinones, facilitate the conjugate addition of indoles to α,β-unsaturated aldehydes via iminium ion activation, achieving high yields and excellent enantiocontrol. acs.orgprinceton.edu

Metal-based chiral Lewis acids have also proven effective. Complexes of Zirconium(IV)-BINOL, for example, catalyze the Friedel-Crafts alkylation of indoles with non-chelating β-substituted α,β-enones, affording products with high yields and enantiomeric excesses (ee) often exceeding 95%. acs.org Another example involves copper(I) complexes with chiral aziridine-phosphine ligands, which have been used for the asymmetric Friedel-Crafts alkylation of indoles with β-nitrostyrene, yielding products with good enantioselectivities. nih.govmdpi.com

Table 1. Examples of Chiral Catalyst-Mediated Enantioselective Reactions
Catalyst TypeElectrophileKey FeaturesYieldee (%)Reference
(R)-BINOL-Zr(IV) Complexβ-Substituted α,β-enoneEffective with simple enonesGood>95 acs.org
Chiral Imidazolidinoneα,β-Unsaturated aldehydeIminium ion catalysis70-97%84-97 acs.org
BINOL-based Phosphoric AcidChalcone (B49325)Brønsted acid catalysisup to 98%up to 52 nih.gov
(CuOTf)₂·C₆H₆ / Aziridine-phosphineβ-NitrostyreneCopper(I) Lewis acid catalysis~80%~80 mdpi.com

Asymmetric Dearomatization (CADA) of Substituted Indoles

Catalytic asymmetric dearomatization (CADA) has emerged as a powerful strategy for the synthesis of complex, three-dimensional molecules from planar aromatic starting materials. nih.govthieme-connect.com This approach disrupts the aromaticity of the indole ring to create spirocyclic or fused-ring systems containing stereogenic centers.

One method involves the intramolecular dearomative Michael addition of indolyl enones catalyzed by a chiral phosphoric acid. acs.orgacs.org This process yields enantioenriched spiro-indolenines that possess a quaternary stereocenter. acs.orgacs.org Another strategy is the palladium-catalyzed intramolecular reductive Heck reaction, which achieves a highly enantioselective arylative dearomatization of indoles to produce optically active indolines with C2-quaternary stereocenters. nih.gov

Furthermore, cascade reactions can lead to complex spiroindoline skeletons. For example, a chiral phosphoric acid can catalyze a cascade enamine isomerization/spirocyclization/dearomatization sequence of an indolyl dihydropyridine (B1217469) substrate to construct spiroindolines in a diastereoselective and enantioselective manner. acs.org These dearomatization reactions provide rapid access to enantioenriched spirooxindoles and other valuable polycyclic scaffolds. thieme-connect.comresearchgate.net

Chiral Anion Catalysis for β-Indolyl Cyclopentenamide Formation

Chiral anion catalysis is a sophisticated strategy that utilizes a chiral anion, typically generated from a strong chiral Brønsted acid like a phosphoric acid, to control the stereochemical outcome of a reaction. This methodology has been successfully applied to the regioselective and enantioselective synthesis of β-indolyl cyclopentenamides. nih.govresearchgate.net

The key to this approach is the generation of a chiral anion-paired, ketone-type α,β-unsaturated iminium intermediate from an α-hydroxy enamide precursor. nih.gov The chiral phosphoric acid catalyst facilitates this transformation and creates a defined chiral environment. The indole nucleophile then adds to the β-position of the activated cyclopentenone system. nih.gov Mechanistic studies suggest that the phosphoric acid catalyst mediates multiple, concurrent pathways for the isomerization of an initial aza-allyl cation into the crucial α,β-unsaturated iminium intermediate, which then undergoes the stereocontrolled conjugate addition. nih.gov This method provides a versatile chiral building block for further synthetic transformations. nih.gov

Enantioselective Conjugate Addition of Indoles to α,β-Unsaturated Ketones

The enantioselective conjugate addition of indoles to α,β-unsaturated ketones, a type of asymmetric Friedel-Crafts alkylation, is a fundamental and atom-economical method for creating a C-C bond at the indole C3-position. nih.govresearchgate.net A wide array of catalysts has been developed to facilitate this transformation with high stereocontrol. scirp.orgacs.orgnih.gov

Chiral phosphoric acids are highly effective Brønsted acid catalysts for this reaction. nih.govnih.gov They activate the enone by protonating the carbonyl oxygen, which lowers the LUMO of the Michael acceptor and facilitates the nucleophilic attack of the indole. The chiral environment provided by the catalyst's substituents directs the approach of the indole, leading to high enantioselectivity. nih.gov

Organocatalysis through iminium ion formation is another powerful strategy, particularly for reactions involving α,β-unsaturated aldehydes. acs.orgprinceton.edu Chiral secondary amines, such as imidazolidinones, react reversibly with the aldehyde to form a chiral iminium ion, which is a more potent electrophile and undergoes enantioselective attack by the indole. acs.orgprinceton.edu

Additionally, chiral Lewis acid catalysis, employing metal complexes of copper or zirconium, has been extensively explored. acs.orgrsc.org These catalysts coordinate to the carbonyl group of the enone, activating it for the conjugate addition while the chiral ligands enforce a stereoselective outcome. acs.org

Table 2. Catalytic Systems for Enantioselective Conjugate Addition of Indoles
Catalyst SystemActivation ModeTypical ElectrophileReference
Chiral Phosphoric AcidsBrønsted Acid Catalysis (H-bonding)α,β-Unsaturated Ketones (Chalcones) nih.govnih.gov
Chiral Secondary Amines (e.g., Imidazolidinones)Iminium Ion Catalysisα,β-Unsaturated Aldehydes acs.orgprinceton.edu
Zr(IV)-BINOL ComplexesLewis Acid Catalysisα,β-Unsaturated Ketones acs.org
Cu(I)-Chiral Phosphine ComplexesLewis Acid Catalysisβ-Nitrostyrenes nih.gov

Synthesis of N-N Axially Chiral Indole Compounds

Axial chirality, arising from restricted rotation around a bond, represents a distinct stereochemical challenge. The synthesis of N-N axially chiral biheteroaryls, including bisindoles, is a burgeoning field due to their presence in natural products and potential use as chiral ligands. rsc.orgnih.gov

Several catalytic strategies have been developed to construct these atropisomers. One approach involves the de novo construction of one of the indole rings. A palladium-catalyzed cascade condensation/N-arylation reaction has been used to generate a wide variety of N-N axially chiral bisindoles with excellent enantioselectivities. nih.govresearchgate.net Organocatalytic methods have also been successful; for example, a chiral phosphoric acid can catalyze the formal (3+2) cycloaddition of indole-based enaminones with 2,3-diketoesters, leading to axially chiral N,N'-bisindoles. nih.govresearchgate.net

Another strategy is the atroposelective N-acylation of N-aminoindoles with carboxylic anhydrides, catalyzed by a chiral isothiourea (ITU), which produces N-N axially chiral indole derivatives in high yields and enantioselectivities. rsc.orgrsc.org Additionally, a cooperative catalytic system using a chiral phosphoric acid and InBr₃ has been shown to effect a highly atroposelective indolization, yielding 1,1′-pyrrole-indoles and bisindoles bearing a chiral N-N axis. acs.org These methods provide access to novel molecular scaffolds with significant potential in asymmetric catalysis and materials science. nih.govrsc.orgnih.gov

Advanced Spectroscopic and Computational Investigations for Mechanistic Elucidation and Structural Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic molecules like 1-(1H-indol-3-yl)-2-methylprop-2-en-1-one. While specific experimental spectra for this exact compound are not widely published, its structure can be confidently assigned through a combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC).

The ¹H NMR spectrum is expected to show distinct signals for the indole (B1671886) N-H proton, the aromatic protons of the indole ring, the vinylic protons, and the methyl group protons. The indole N-H proton typically appears as a broad singlet at a high chemical shift (>10 ppm). The aromatic protons would resonate in the 7.0-8.5 ppm region, with their multiplicity determined by spin-spin coupling. The two vinylic protons on the prop-2-en-1-one moiety would appear as singlets due to the absence of adjacent protons, and the methyl protons would also present as a singlet.

The ¹³C NMR spectrum would complement this data, showing characteristic signals for the carbonyl carbon (~180-190 ppm), the sp² carbons of the alkene and indole ring, and the sp³ carbon of the methyl group. The full assignment of proton and carbon signals can be unambiguously confirmed using 2D NMR. For instance, Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals long-range (2-3 bond) couplings, which is critical for connecting the indole core to the 2-methylprop-2-en-1-one substituent via the carbonyl group.

In mechanistic studies, NMR is invaluable for monitoring reaction progress. For reactions involving the enone system, such as Michael additions or cycloadditions, the disappearance of the characteristic vinylic proton and carbon signals and the appearance of new signals corresponding to the product can be tracked over time to determine reaction kinetics and identify potential intermediates.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predicted based on values for structurally similar indole chalcone (B49325) derivatives.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Indole N-H > 10.0 (br s) -
Indole C2-H ~8.2 (s) ~137
Indole C4-H ~8.4 (d) ~126
Indole C5, C6, C7-H 7.2-7.5 (m) ~121-124
Vinylic CH₂ ~5.5 (s), ~6.0 (s) ~128
Methyl CH₃ ~2.1 (s) ~20
Carbonyl C=O - ~185
C-alkene (quaternary) - ~145
Indole C3, C3a, C7a - ~115, ~127, ~136

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within this compound. These two methods are complementary; FT-IR measures the absorption of infrared radiation by vibrating bonds, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The FT-IR spectrum is expected to be dominated by several characteristic absorption bands. A sharp, medium-intensity band around 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring. The conjugated carbonyl (C=O) group stretch would produce a strong, sharp peak in the region of 1640-1660 cm⁻¹. The C=C stretching vibration of the alkene is expected around 1610-1630 cm⁻¹, while the aromatic C=C stretching vibrations from the indole ring would appear in the 1450-1600 cm⁻¹ range.

Raman spectroscopy would provide complementary data. The symmetric vibrations of the non-polar aromatic and alkene C=C bonds, which are often weak in the IR spectrum, typically yield strong signals in the Raman spectrum. This makes Raman particularly useful for analyzing the carbon framework of the molecule. The combination of both techniques allows for a comprehensive vibrational assignment and structural confirmation. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Functional Group Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H (Indole) Stretch 3300-3400 (Medium, Sharp) Weak
C-H (Aromatic) Stretch 3000-3100 (Medium) Strong
C=O (Ketone) Stretch 1640-1660 (Strong, Sharp) Medium
C=C (Alkene) Stretch 1610-1630 (Medium) Strong
C=C (Aromatic) Stretch 1450-1600 (Multiple Bands) Strong
C-N (Indole) Stretch 1200-1350 (Medium) Medium

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the molecular properties of compounds like this compound. nih.govnih.gov Calculations, typically performed using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict the molecule's ground-state geometry, electronic structure, and vibrational frequencies. nih.govnih.gov

DFT geometry optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap indicates the chemical stability and electronic excitation properties of the molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO would be distributed over the α,β-unsaturated ketone system, marking it as the primary site for nucleophilic attack.

Furthermore, DFT is instrumental in analyzing reaction pathways. By calculating the energies of reactants, products, and transition states, DFT can elucidate reaction mechanisms and determine activation barriers, providing a theoretical basis for the observed chemical reactivity and regioselectivity. nih.gov

Table 3: Representative Geometrical Parameters Calculated by DFT for the Enone Bridge Values are based on DFT calculations of structurally similar indole enones. nih.gov

Parameter Description Calculated Value
r(C=O) Carbonyl bond length ~1.25 Å
r(C=C) Alkene bond length ~1.35 Å
r(C-C) Single bond between C=C and C=O ~1.48 Å
∠(C-C=O) Bond angle at carbonyl carbon ~121°
τ(C=C-C=O) Dihedral angle (planarity) ~0-10° (s-cis/s-trans)

Molecular Electron Density Theory (MEDT) offers a modern framework for understanding chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, govern reaction feasibility. encyclopedia.pub This approach is particularly useful for analyzing polar reactions involving the enone moiety of this compound.

Through MEDT, the reaction mechanism is studied by analyzing the topology of the electron localization function (ELF) and conceptual DFT-derived indices like the global electrophilicity (ω) and nucleophilicity (N) indices. The analysis of Global Electron Density Transfer (GEDT) at the transition state indicates the polarity of the reaction. rsc.org For a reaction such as a Michael addition to the enone, MEDT would analyze the flow of electron density from the nucleophile to the electrophilic β-carbon of the enone. This allows for a detailed, quantitative description of bond formation and breaking processes, classifying the mechanism and explaining the observed regio- and stereoselectivity. rsc.org

Non-Covalent Interaction (NCI) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are computational tools used to investigate weaker intermolecular forces that dictate the supramolecular chemistry and solid-state packing of molecules. dntb.gov.uaresearchgate.net

The NCI method visualizes non-covalent interactions in real space based on the electron density and its derivatives, typically represented as Reduced Density Gradient (RDG) plots. youtube.com These plots reveal regions of hydrogen bonding, van der Waals interactions, and steric repulsion. For this compound, NCI analysis would be used to visualize the N-H···O hydrogen bonds between the indole donor and the carbonyl acceptor of neighboring molecules, as well as potential C-H···π and π-π stacking interactions involving the indole rings. nih.gov

QTAIM, developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. orientjchem.org By locating bond critical points (BCPs) between interacting atoms, QTAIM can characterize and quantify the strength of both covalent and non-covalent bonds. nih.gov The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP of an intermolecular contact (e.g., a hydrogen bond) provide quantitative evidence of its existence and an estimation of its strength. dntb.gov.uaorientjchem.org

X-ray Crystallographic Analysis for Absolute and Relative Stereochemistry

Single-crystal X-ray crystallography is the definitive technique for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. Although a crystal structure for this compound has not been reported, this method would provide unambiguous proof of its molecular conformation, configuration, and packing.

Furthermore, X-ray analysis reveals the details of intermolecular interactions in the crystal lattice. It would precisely map the hydrogen bonding network formed by the indole N-H donor and the carbonyl oxygen acceptor, as well as other weaker interactions like C-H···π and π-π stacking, which stabilize the crystal structure. nih.govmdpi.com While the parent molecule is achiral, for any chiral derivatives, X-ray crystallography is the gold standard for determining both relative and absolute stereochemistry.

Table 4: Representative X-ray Crystallographic Data for an Analogous Indole Enone Data is based on the reported crystal structure of (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one. nih.govnih.gov

Parameter Description Typical Value
Crystal System - Monoclinic / Orthorhombic
Space Group - P2₁/c / Pbca
Enone Conformation Torsion angle (C=C-C=O) s-cis or s-trans
Indole-Enone Twist Dihedral angle between planes 10-40°
Hydrogen Bond (D···A) N-H···O distance 2.8 - 3.2 Å
Hydrogen Bond (D-H···A) N-H···O angle 150 - 170°

Biological Mechanisms of Action and Structure Activity Relationships Sar for Indole α,β Unsaturated Ketones

Mechanistic Basis of Anticancer Activity

Indole (B1671886) α,β-unsaturated ketones have emerged as a promising class of anticancer agents due to their ability to interact with multiple cellular targets involved in cancer cell proliferation and survival.

A primary mechanism of anticancer activity for many indole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. mdpi.comnih.gov These compounds often bind to the colchicine binding site on β-tubulin, which leads to the destabilization of microtubules. nih.govmdpi.com This disruption of the microtubule network results in mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis. nih.govnih.gov The indole moiety plays a crucial role in binding to the colchicine site, with modifications to the indole ring and the α,β-unsaturated ketone system influencing the inhibitory potency. mdpi.com For instance, certain arylthioindole derivatives have been shown to be potent inhibitors of tubulin polymerization. nih.gov

Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the indole nucleus and the aromatic ring of the chalcone-like structure are critical for tubulin inhibitory activity. For example, 6- and 7-heterocyclyl-1H-indole derivatives have demonstrated potent inhibition of tubulin polymerization. mdpi.com

Table 1: Tubulin Polymerization Inhibition by Indole Derivatives

Compound Target IC50 (µM) Cell Line Reference
Indole Derivative 1k Tubulin Polymerization 0.58 ± 0.06 MCF-7 mdpi.com
Fused Indole Derivative 21 Tubulin Polymerization 0.15 ± 0.07 - nih.gov
Benzimidazole-Indole Derivative 9 Tubulin Polymerization 1.5 ± 0.56 - nih.gov
Bis-indole Derivative 20 Tubulin Polymerization 7.5 - mdpi.com

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are critical for DNA replication, transcription, and repair. researchgate.netnih.gov Indole derivatives, including indole-chalcones, have been identified as inhibitors of both topoisomerase I and topoisomerase II. nih.govnih.govresearchgate.net Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, some of these indole compounds act as catalytic inhibitors, preventing the enzyme from performing its function without trapping it on the DNA. nih.govmdpi.com The inhibition of topoisomerase activity leads to DNA damage and the induction of apoptosis in cancer cells. mdpi.com

SAR studies on heteroaromatic chalcones have shown that specific substitutions can lead to potent topoisomerase II inhibitory activity. researchgate.net

Table 2: Topoisomerase II Inhibition by Chalcone (B49325) Derivatives

Compound Target IC50 (µM) Reference
Pauferrol A (Chalcone trimer) Topoisomerase II 2.1 nih.gov
Heteroaromatic Chalcone 9 Topoisomerase II - (90% inhibition at 100 µM) researchgate.net
Heteroaromatic Chalcone 11 Topoisomerase II - (90% inhibition at 100 µM) researchgate.net
Heteroaromatic Chalcone 13 Topoisomerase II - (90% inhibition at 100 µM) researchgate.net

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov The inhibition of HDACs is a validated strategy in cancer therapy. researchgate.net Indole-based hydroxamic acid derivatives have been developed as potent HDAC inhibitors, showing activity against class I and II HDACs. nih.govresearchgate.net These compounds typically feature a cap group that interacts with the rim of the HDAC active site, a zinc-binding group such as hydroxamic acid, and a linker connecting these two moieties. The indole ring often serves as the cap group. benthamdirect.comresearchgate.net

Sirtuins, a class of NAD+-dependent deacetylases (class III HDACs), are also implicated in cancer. nih.gov Several indole derivatives have been identified as inhibitors of sirtuins, particularly SIRT1 and SIRT2. nih.govnih.govresearchgate.net The inhibitory mechanism of some indole-based SIRT1 inhibitors involves binding after the release of nicotinamide from the enzyme, which prevents the release of the deacetylated peptide and O-acetyl-ADP-ribose. nih.govacs.org

Table 3: HDAC and Sirtuin Inhibition by Indole Derivatives

Compound Target IC50 (nM) Reference
Indole-based hydroxamic acid 4o HDAC1 1.16 nih.gov
Indole-based hydroxamic acid 4o HDAC6 2.30 nih.gov
Indole-based hydroxamic acid 4k HDAC1 115.20 nih.gov
Indole-based hydroxamic acid 4k HDAC6 5.29 nih.gov
Indole-based SIRT1 Inhibitor SIRT1 60-100 nih.govacs.org

Nuclear receptors are a family of ligand-activated transcription factors that regulate various physiological processes. nih.govnih.gov The orphan nuclear receptors NR4A1 (Nur77) and NR4A2 (Nurr1) have been identified as pro-oncogenic in several cancers. nih.govnih.gov Bis-indole derivatives have been shown to bind to the ligand-binding domains of NR4A1 and NR4A2, acting as antagonists or inverse agonists. nih.govmdpi.com This interaction can inhibit the transcriptional activity of these receptors, leading to reduced cancer cell growth and induction of apoptosis. nih.gov The aryl hydrocarbon receptor (AhR) is another nuclear receptor that can be modulated by indole compounds, although the direct interaction of 1-(1H-indol-3-yl)-2-methylprop-2-en-1-one with AhR is not well-documented.

The culmination of the aforementioned molecular interactions is often the induction of apoptosis, a form of programmed cell death. By inhibiting tubulin polymerization, modulating topoisomerase activity, or inhibiting HDACs and sirtuins, indole α,β-unsaturated ketones can trigger the intrinsic or extrinsic apoptotic pathways. nih.govnih.gov The induction of apoptosis is a key component of the anticancer efficacy of these compounds. mdpi.com

Mechanistic Basis of Antimicrobial Activity

The α,β-unsaturated ketone moiety present in this compound and related chalcones is a key structural feature for their antimicrobial activity. derpharmachemica.commdpi.comderpharmachemica.comnih.gov This electrophilic center can undergo a Michael addition reaction with nucleophilic groups present in microbial proteins and enzymes, such as the sulfhydryl group of cysteine residues. This covalent modification can lead to the inactivation of essential enzymes, disruption of cellular processes, and ultimately, microbial cell death.

The antimicrobial spectrum of indole-chalcone derivatives includes both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net The specific substitutions on the indole and aromatic rings can influence the potency and spectrum of antimicrobial activity. nih.gov

Enzyme Inhibition (e.g., FabH Condensing Enzyme)

A primary mechanism through which indole α,β-unsaturated ketones exert their antibacterial effects is via the inhibition of essential bacterial enzymes. One of the key targets identified is the β-ketoacyl-acyl carrier protein synthase III (FabH), a condensing enzyme that plays a crucial role in the initiation of fatty acid biosynthesis in bacteria. frontiersin.orgnih.gov The bacterial fatty acid synthesis (FASII) pathway is distinct from its mammalian counterpart (FASI), making it an attractive target for the development of selective antibacterial agents.

The α,β-unsaturated ketone moiety is a Michael acceptor, making it susceptible to nucleophilic attack by amino acid residues, such as cysteine, within the active site of enzymes. nih.gov This can lead to the formation of a covalent bond and subsequent irreversible inhibition of the enzyme. Studies on related indole derivatives have provided insights into this inhibitory mechanism. For instance, indole diketopiperazine alkaloids have shown significant binding affinity to the FabH protein from Escherichia coli. frontiersin.org While not α,β-unsaturated ketones themselves, the indole scaffold is a key feature for binding.

Table 1: Antibacterial Activity of Selected Indole Derivatives

Compound TypeBacterial StrainActivity (MIC in µg/mL)Reference
5-bromoindole-3-glyoxylamideStaphylococcus aureus0.5–1 nih.gov
5-bromoindole-3-glyoxylamideEnterococcus faecalis0.5–1 nih.gov
Indole Chalcone DerivativeStaphylococcus aureus7.8 nih.gov
Indole-3-carboxamido-polyamine ConjugateStaphylococcus aureus≤ 0.28 µM nih.gov
Indole-3-carboxamido-polyamine ConjugateAcinetobacter baumannii≤ 0.28 µM nih.gov

Bacterial Membrane Disruption and Outer Membrane Permeabilization

In addition to enzyme inhibition, indole α,β-unsaturated ketones can exert their antibacterial effects by disrupting the integrity of bacterial cell membranes. The bacterial membrane is a critical barrier that maintains cellular homeostasis, and its disruption can lead to cell death. The lipophilic nature of the indole ring allows these compounds to intercalate into the lipid bilayer of the cell membrane.

One of the key consequences of this interaction is the depolarization of the membrane potential. researchgate.netnih.gov Indole itself has been shown to act as a proton ionophore, which can dissipate the proton motive force across the cytoplasmic membrane of E. coli. researchgate.netnih.gov This disruption of the membrane potential can interfere with essential cellular processes such as ATP synthesis and the transport of ions and nutrients.

Furthermore, some indole derivatives have been shown to permeabilize the bacterial outer membrane, which is a formidable barrier in Gram-negative bacteria. nih.gov This permeabilization can facilitate the entry of the indole compound itself, as well as other antimicrobial agents, into the bacterial cell, potentially leading to synergistic effects. The ability of these compounds to disrupt membranes can be assessed using various assays, such as those employing voltage-sensitive dyes to measure membrane depolarization. frontiersin.org

Modulation of Bacterial Communication (Quorum Sensing) and Virulence Factors

Bacteria communicate and coordinate their behavior through a process known as quorum sensing (QS), which relies on the production and detection of small signaling molecules. QS controls the expression of various virulence factors and biofilm formation, making it an attractive target for anti-virulence therapies. Indole and its derivatives have been shown to modulate QS systems. researchgate.net

One common method to screen for QS inhibition is to measure the production of violacein, a purple pigment produced by Chromobacterium violaceum, which is under the control of a QS system. nih.govresearchgate.netfrontiersin.org Inhibition of violacein production indicates interference with the QS signaling cascade. Studies have shown that various indole derivatives can effectively inhibit violacein production, suggesting their potential as QS inhibitors. researchgate.net

Beyond inhibiting QS, indole derivatives can also directly affect the production of virulence factors in pathogenic bacteria such as Pseudomonas aeruginosa. derpharmachemica.com This can include the downregulation of toxins, proteases, and other factors that contribute to the pathogenicity of the bacterium. By interfering with these virulence mechanisms, indole α,β-unsaturated ketones may reduce the severity of bacterial infections without directly killing the bacteria, which could impose less selective pressure for the development of resistance.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Correlation of Substituent Effects with Molecular Target Binding and Efficacy

For instance, the introduction of electron-withdrawing or electron-donating groups on the indole ring can alter the electronic properties of the molecule, which can in turn affect its binding affinity to target enzymes or its ability to interact with the bacterial membrane. Similarly, modifications to the α,β-unsaturated ketone scaffold can influence its reactivity as a Michael acceptor. For example, substitution at the α or β position of the enone can affect the electrophilicity of the β-carbon, thereby modulating its reactivity with nucleophilic residues in target proteins.

While specific SAR studies for this compound are not extensively documented, research on related indole chalcones and other derivatives has provided valuable insights. For example, in a series of indole-based compounds, the nature and position of substituents on the aromatic rings have been shown to have a profound impact on their antibacterial activity. nih.govsemanticscholar.org

Importance of the Indole and α,β-Unsaturated Ketone Scaffold in Biological Recognition

The indole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological receptors with high affinity. nih.govcore.ac.uk Its presence in many natural and synthetic bioactive compounds underscores its importance in molecular recognition. The indole ring can participate in various non-covalent interactions, including hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions, which are crucial for ligand-receptor binding.

The α,β-unsaturated ketone moiety serves as a reactive pharmacophore, primarily through its ability to act as a Michael acceptor. nih.gov This electrophilic character allows for covalent bond formation with nucleophilic residues, such as cysteine, in the active sites of target enzymes, leading to irreversible inhibition. The combination of the recognition properties of the indole scaffold and the reactive nature of the α,β-unsaturated ketone creates a molecule with the potential for potent and specific biological activity.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. core.ac.ukresearchgate.netnih.govresearchgate.net It provides valuable insights into the binding mode and the key interactions that stabilize the ligand-receptor complex. For indole α,β-unsaturated ketones, molecular docking studies have been employed to investigate their interactions with potential enzyme targets, such as FabH.

These studies can reveal the specific amino acid residues in the active site that are involved in binding the indole moiety and the α,β-unsaturated ketone. For example, the indole ring may fit into a hydrophobic pocket, while the carbonyl group of the ketone can form hydrogen bonds with polar residues. The binding energy, calculated from these interactions, can provide an estimate of the binding affinity of the compound for the target protein. A lower binding energy generally indicates a more stable complex and potentially a more potent inhibitor.

Docking studies of various indole derivatives with bacterial protein targets have consistently shown the importance of hydrogen bonding and hydrophobic interactions in stabilizing the ligand-protein complex. frontiersin.org For instance, in the case of FabH, the indole nucleus can form hydrophobic interactions with nonpolar residues, while the carbonyl oxygen can act as a hydrogen bond acceptor.

Table 2: Representative Binding Energies of Indole Derivatives with Bacterial Targets from Docking Studies

Compound TypeTarget ProteinBinding Energy (kcal/mol)Reference
Indole Diketopiperazine AlkaloidE. coli FabH-5.45 to -10.79 frontiersin.org
Indole-based Diaza-sulphonamideJAK-3-8.8 to -9.7 researchgate.net
Thymidine DerivativeE. coli FimH- (Strongly Interacted) nih.gov
GarcinolFimH-7.9 core.ac.uk

Biosynthetic Pathways and Microbial Metabolism of Indole Derivatives

Tryptophan-Dependent Biosynthesis Pathways in Microorganisms

The majority of microbial indole (B1671886) derivatives are synthesized from L-tryptophan through various pathways, each characterized by specific intermediate molecules. nih.gov These pathways are crucial for the production of auxins like indole-3-acetic acid (IAA), which are well-known as plant hormones but also play significant roles in microbial communities. nih.gov The primary tryptophan-dependent pathways include:

Indole-3-Acetamide (IAM) Pathway: This is a well-studied pathway where tryptophan is first converted to IAM by the enzyme tryptophan monooxygenase. nih.gov Subsequently, an IAM hydrolase converts IAM to IAA. frontiersin.org

Indole-3-Pyruvic Acid (IPA) Pathway: This is considered a major route for IAA biosynthesis in many bacteria. nih.gov Tryptophan is converted to IPA by an aminotransferase, which is then decarboxylated to indole-3-acetaldehyde (IAAld). Finally, IAAld is oxidized to IAA. nih.gov

Indole-3-Acetonitrile (IAN) Pathway: In this pathway, tryptophan is converted to IAN, which is then hydrolyzed to produce IAA. This pathway is particularly noted in certain plant-associated microbes. researchgate.net

Tryptamine (B22526) (TAM) Pathway: Tryptophan is decarboxylated to tryptamine by tryptophan decarboxylase. nih.gov Tryptamine is then oxidized to IAAld, which is subsequently converted to IAA. nih.govfrontiersin.org

Tryptophan Side-chain Oxidase (TSO) Pathway: This pathway involves the direct conversion of tryptophan to IAAld, which is then oxidized to IAA. nih.gov

Table 1: Key Tryptophan-Dependent Biosynthesis Pathways

Pathway Name Key Intermediate(s) Key Enzymes
Indole-3-Acetamide (IAM) Indole-3-acetamide Tryptophan monooxygenase, IAM hydrolase
Indole-3-Pyruvic Acid (IPA) Indole-3-pyruvic acid, Indole-3-acetaldehyde Aminotransferase, Pyruvate decarboxylase, Aldehyde dehydrogenase
Indole-3-Acetonitrile (IAN) Indole-3-acetonitrile Nitrilase
Tryptamine (TAM) Tryptamine, Indole-3-acetaldehyde Tryptophan decarboxylase, Amine oxidase, Aldehyde dehydrogenase
Tryptophan Side-chain Oxidase (TSO) Indole-3-acetaldehyde Tryptophan side-chain oxidase, Aldehyde dehydrogenase

Tryptophan-Independent Biosynthesis Pathways

While less common and not as thoroughly understood as the tryptophan-dependent routes, some microorganisms can synthesize IAA without tryptophan as a direct precursor. nih.gov These pathways are thought to utilize precursors from earlier stages of the tryptophan biosynthesis pathway, such as anthranilate or indole-3-glycerol phosphate. nih.govbiorxiv.org The tryptophan-independent pathway is comprised of several stages, beginning with the conversion of chorismic acid to anthranilic acid. biorxiv.org Further research is needed to fully elucidate the enzymes and regulatory mechanisms involved in these pathways. nih.gov

Microbial Biotransformation of Tryptophan into Indole and its Derivatives

The gut microbiota plays a pivotal role in metabolizing dietary tryptophan that is not absorbed by the host. frontiersin.org This biotransformation leads to the production of a wide array of indole derivatives that can have local and systemic effects. nih.gov The enzyme tryptophanase, present in over 85 bacterial species, is key to this process as it can convert tryptophan into indole, pyruvate, and ammonia. frontiersin.org

The gut microbiota can metabolize tryptophan into several key indole metabolites, including:

Indole-3-Lactic Acid (ILA) tandfonline.com

Indole-3-Propionic Acid (IPA) tandfonline.comnih.gov

Indole-3-Acetic Acid (IAA) tandfonline.com

Indole-3-Aldehyde (IAld) tandfonline.com

These metabolites are generated through various enzymatic activities of the gut bacteria. tandfonline.com The composition of an individual's gut microbiota significantly influences the profile of indole derivatives produced. nih.gov

Role of Indole Metabolites in Host-Microbiota Interactions and Immune Response Modulation

Indole and its derivatives produced by the gut microbiota are not merely metabolic byproducts; they are crucial signaling molecules that mediate the crosstalk between the microbiota and the host's immune system. nih.gov They play a significant role in maintaining intestinal homeostasis and modulating immune responses. nih.govfrontiersin.org

The immunomodulatory functions of indole metabolites are largely mediated through their interaction with specific host receptors, primarily the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR). nih.govnih.govnih.gov

Aryl Hydrocarbon Receptor (AhR) Activation: Many indole derivatives, such as indole, IAA, and IAld, are natural ligands for AhR. frontiersin.orgnih.gov The activation of AhR in immune cells, such as T cells and innate lymphoid cells, can lead to the production of anti-inflammatory cytokines like IL-10 and IL-22. nih.govnih.gov IL-22 is particularly important for promoting the integrity of the intestinal epithelial barrier and producing antimicrobial peptides. nih.govfrontiersin.org

Pregnane X Receptor (PXR) Activation: Indole and its derivatives can also activate PXR, which plays a role in regulating the integrity of the intestinal mucosal barrier. nih.govnih.gov

Microbial tryptophan metabolites can influence both innate and adaptive immunity. For instance, IAld and IAA can promote the differentiation of monocytes into dendritic cells. nih.gov Furthermore, indole derivatives can facilitate the development of tolerogenic dendritic cells, which in turn can lead to the generation of regulatory T cells (Tregs) that suppress inflammatory responses. nih.gov Some indole derivatives, like IAld and IPA, have also been shown to regulate T-cell function and can induce T-cell apoptosis. nih.gov

Table 2: Immunomodulatory Roles of Key Indole Metabolites

Indole Metabolite Primary Receptor(s) Key Immunomodulatory Functions
Indole AhR, PXR Reduces expression of pro-inflammatory factors, enhances intestinal barrier function. nih.govnih.gov
Indole-3-Acetic Acid (IAA) AhR Promotes dendritic cell differentiation, enhances phagocytic activity, reduces pro-inflammatory factors. nih.gov
Indole-3-Aldehyde (IAld) AhR Promotes dendritic cell differentiation, activates natural killer cells, induces T-cell apoptosis. nih.gov
Indole-3-Propionic Acid (IPA) PXR Modulates immune responses by regulating T-cell function, enhances gut barrier function. nih.govnih.gov

Applications of 1 1h Indol 3 Yl 2 Methylprop 2 En 1 One As Synthetic Intermediates and Chemical Probes

Building Blocks for the Synthesis of Diverse Heterocyclic Compounds

The reactivity of 1-(1H-indol-3-yl)-2-methylprop-2-en-1-one is dominated by the electrophilic nature of the α,β-unsaturated ketone moiety. This functional group can participate in a variety of chemical transformations, including conjugate additions (Michael reactions) and cycloaddition reactions, making it an excellent starting point for the synthesis of a wide array of heterocyclic compounds.

The indole (B1671886) nucleus acts as a diene component in certain cycloaddition reactions, while the appended enone system can serve as a dienophile or Michael acceptor. This dual reactivity allows for the construction of fused and spirocyclic ring systems. A notable application in this context is the dearomative (4+3) cycloaddition reaction of 3-alkenylindoles with oxyallyl cations to furnish cyclohepta[b]indoles. nih.gov This reaction provides a direct route to the seven-membered ring fused to the indole core, a structural motif present in many bioactive natural products, including the ambiguine family of alkaloids. nih.gov While the specific substrate studied in detail was 3-isopropenyl-N-tosyl-indole, its structural similarity to this compound highlights the potential of the latter to undergo analogous transformations to build complex polycyclic frameworks. nih.gov

Furthermore, the enone functionality is a classic Michael acceptor, readily reacting with various nucleophiles. This reactivity can be harnessed in multi-component reactions to build highly substituted heterocyclic rings. For instance, reactions with amidines or guanidines can lead to the formation of pyrimidine derivatives, while reactions with hydrazines can yield pyrazolines or pyrazoles. The general strategy involves an initial Michael addition of the nucleophile to the enone, followed by an intramolecular cyclization and condensation to form the new heterocyclic ring. While specific literature detailing these reactions for this compound is not abundant, the synthesis of substituted pyridines from α,β-unsaturated imines (derived from enones) and alkynes via C-H activation showcases a modern approach to pyridine (B92270) synthesis that could be adapted. nih.gov

Below is a table summarizing potential heterocyclic systems that can be synthesized from α,β-unsaturated ketone precursors like this compound.

Heterocyclic SystemReaction TypeCo-reactant(s)
Cyclohepta[b]indoles[4+3] CycloadditionOxyallyl Cations
PyridinesMichael Addition / CyclizationAmines, Malononitrile
PyrimidinesMichael Addition / CyclizationAmidines, Guanidine, Urea
PyrazolesMichael Addition / CyclizationHydrazine (B178648) Derivatives
Tetrahydroquinolines[4+2] Cycloaddition (Povarov)Anilines, Lewis Acid

This table represents potential synthetic pathways based on the known reactivity of the α,β-unsaturated ketone functional group.

Intermediates in the Total Synthesis of Natural Products and Complex Alkaloids

Indole alkaloids are a vast and structurally diverse class of natural products, many of which possess significant biological activities. nih.govnih.gov The synthesis of these complex molecules often relies on the strategic use of versatile building blocks that can introduce key structural motifs and provide handles for further functionalization. ub.edu The structure of this compound, containing both the indole core and a reactive enone side chain, makes it a theoretically attractive intermediate for the synthesis of certain alkaloids.

The enone moiety could, for example, be utilized in annulation strategies to construct additional rings onto the indole framework, a common feature in many complex alkaloids. However, a comprehensive review of the scientific literature does not currently provide specific examples where this compound has been explicitly used as a key intermediate in the completed total synthesis of a named natural product or complex alkaloid. Its potential in this area remains an avenue for future exploration in synthetic organic chemistry.

Design and Development of Mechanistic Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to elucidate its function in a biological system. mskcc.orgnih.gov Covalent chemical probes are a particularly powerful class of tools that form a stable, covalent bond with their target protein, often enabling target identification, validation, and the study of protein dynamics. nih.gov

The α,β-unsaturated ketone in this compound is a Michael acceptor, which is a type of electrophilic "warhead" commonly incorporated into the design of covalent probes. nih.gov This functional group can react with nucleophilic amino acid residues, such as cysteine, on a protein surface. The indole scaffold itself is a well-known pharmacophore that can provide the necessary binding affinity and selectivity for a particular protein target.

The development of a chemical probe from a scaffold like this compound would involve iterative chemical modification to optimize its potency, selectivity, and cell permeability. ncl.ac.uk For instance, derivatives could be synthesized to explore structure-activity relationships, and a reporter tag (like a fluorophore or a biotin handle) could be appended to facilitate the detection and identification of the protein target. mskcc.orgsemanticscholar.org The discovery of covalent inhibitors for targets like KRAS G12C, which incorporate an acrylamide group (a similar Michael acceptor), demonstrates the utility of this approach in modern drug discovery and chemical biology. nih.gov

Despite the clear potential of this compound as a starting point for the development of covalent chemical probes, a review of the current literature did not yield specific studies detailing its use for this purpose. The design and synthesis of probes based on this scaffold represent a promising area for future research in chemical biology and drug discovery.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for the separation of 1-(1H-indol-3-yl)-2-methylprop-2-en-1-one from impurities, starting materials, and byproducts that may be present in a sample. These methods are also pivotal for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation and quantification of non-volatile and thermally labile compounds like this compound. These methods utilize a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.

For the analysis of indole (B1671886) compounds, reversed-phase HPLC is commonly employed, typically using a C18 column as the stationary phase. A gradient elution with a mobile phase consisting of an aqueous component (often containing a small percentage of formic acid to improve peak shape) and an organic modifier like methanol (B129727) or acetonitrile (B52724) is frequently used. UHPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC.

A hypothetical HPLC/UHPLC method for the analysis of this compound could be developed based on methods for similar indole derivatives. The parameters would be optimized to achieve a good separation of the target compound from any potential impurities.

Table 1: Illustrative HPLC/UHPLC Parameters for the Analysis of this compound

ParameterHPLCUHPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 20 min5% to 95% B in 10 min
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 30 °C40 °C
Detection UV at 280 nmUV at 280 nm
Injection Vol. 10 µL2 µL

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While many indole derivatives can be analyzed by GC, the volatility of this compound would need to be assessed. If the compound is sufficiently volatile and thermally stable, GC can provide high-resolution separation and quantification. The sample is vaporized and transported by an inert carrier gas through a capillary column coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

For indole compounds, a non-polar or medium-polarity capillary column is often used. The oven temperature is programmed to increase during the analysis to elute compounds with different boiling points.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of a wide range of compounds. It involves spotting the sample on a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel, which acts as the stationary phase. The plate is then placed in a developing chamber with a suitable mobile phase. As the mobile phase moves up the plate by capillary action, the components of the sample are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

For the visualization of indole derivatives on a TLC plate, various reagents can be used. A common visualization agent is Ehrlich's reagent (p-dimethylaminobenzaldehyde in acidic solution), which produces colored spots with indoles. Another method is to use TLC plates with a fluorescent indicator (e.g., F254), where compounds that absorb UV light appear as dark spots under a UV lamp.

High-Performance Thin-Layer Chromatography (HPTLC) is an enhanced version of TLC that uses plates with smaller and more uniform particle sizes, leading to better resolution and sensitivity. HPTLC is suitable for the simultaneous quantification of multiple components in a sample. For indole alkaloids, HPTLC methods have been developed using mobile phases such as hexane-ethyl acetate-methanol mixtures.

Table 2: Representative TLC/HPTLC Systems for the Analysis of Indole Derivatives

ParameterThin-Layer Chromatography (TLC)High-Performance Thin-Layer Chromatography (HPTLC)
Stationary Phase Silica gel 60 F254HPTLC silica gel 60 F254
Mobile Phase Butane-1-ol–glacial acetic acid–water (12+3+5, v/v)Hexane-ethylacetate-methanol (5:4:1, v/v/v)
Detection UV light (254 nm), Ehrlich's reagentDensitometric scanning at a specific wavelength (e.g., 280 nm)

Mass Spectrometry (MS) Techniques

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for the determination of molecular weight and elemental composition, as well as for structural elucidation through the analysis of fragmentation patterns.

LC-MS/MS and GC-MS for Molecular Structure and Fragmentation Pattern Analysis

The coupling of chromatographic techniques with mass spectrometry provides a highly sensitive and selective analytical tool. In Liquid Chromatography-Mass Spectrometry (LC-MS), the eluent from an HPLC or UHPLC system is introduced into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the eluent from the GC column is directed into the MS.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This process provides detailed structural information and enhances the selectivity of the analysis. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the indole moiety and the propenone side chain would likely produce characteristic fragment ions. For instance, a common fragmentation pathway for indole derivatives involves the cleavage of the side chain, leading to the formation of an indole-containing cation.

Direct Analysis in Real-Time Mass Spectrometry (DART-MS)

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the direct analysis of samples in their native state with minimal or no sample preparation. The sample is exposed to a stream of heated, excited gas (typically helium or nitrogen), which desorbs and ionizes the analytes. The resulting ions are then introduced into the mass spectrometer.

DART-MS is a rapid screening tool and has been used for the analysis of a wide variety of compounds, including alkaloids and other natural products. For the analysis of this compound, a small amount of the solid or a solution of the compound could be presented to the DART ion source to obtain a mass spectrum quickly. This technique is particularly useful for rapid confirmation of the molecular weight of the synthesized compound.

Hyphenated Techniques for Comprehensive Sample Analysis

The comprehensive characterization of "this compound" in complex matrices necessitates the use of advanced analytical methodologies. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for providing detailed structural and quantitative information. springernature.comnih.govajrconline.org Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer the high resolution and sensitivity required for the unambiguous identification and quantification of this specific indole derivative. asdlib.org

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful tool for the analysis of non-volatile and thermally labile compounds like indole derivatives. The combination of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with a mass spectrometer allows for the separation of the target analyte from a complex sample matrix followed by its precise mass determination and structural elucidation. mdpi.comresearchgate.net

For the analysis of "this compound," a reversed-phase HPLC method would be appropriate, utilizing a C18 column to separate the compound based on its moderate polarity. The mobile phase would typically consist of a gradient of an organic solvent (like acetonitrile or methanol) and water, often with a small amount of formic acid to improve ionization.

Table 1: Illustrative LC-MS Parameters for the Analysis of this compound

ParameterValue
Chromatography System UHPLC
Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometer Triple Quadrupole (QqQ) or Orbitrap
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Scan Mode Full Scan (m/z 50-500) and Product Ion Scan

Under these conditions, "this compound" (molar mass: 211.25 g/mol ) would be expected to be detected as a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 212.26. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of this precursor ion, providing characteristic product ions that confirm the compound's identity.

Table 2: Predicted MS/MS Fragmentation Data for [M+H]⁺ of this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral Loss
212.26144.10C₄H₄O (Methacryloyl group)
212.26116.07C₅H₆NO (Indole-3-carbonyl)
144.10116.07CO (Carbon monoxide)
144.1091.05C₃H₃N (Azacyclobutadiene)

Note: The fragmentation data presented is predictive and based on the chemical structure and common fragmentation patterns of related indole and chalcone (B49325) compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds. semanticscholar.org For a compound like "this compound," derivatization might be necessary to increase its volatility and thermal stability, for instance, through silylation of the indole nitrogen. The separation is achieved on a capillary column with a non-polar stationary phase, and detection is performed by a mass spectrometer, often a single quadrupole or ion trap.

Table 3: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound

ParameterValue
Gas Chromatograph Agilent 7890B or similar
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), then 15 °C/min to 300 °C (5 min)
Injection Mode Splitless
Mass Spectrometer 5977B MSD or similar
Ionization Mode Electron Ionization (EI), 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range m/z 40-550

The mass spectrum obtained from GC-MS with electron ionization will show a molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is a reproducible fingerprint that can be used for library matching and structural confirmation.

Table 4: Predicted Major Fragment Ions in the EI-MS of this compound

Ion (m/z)Proposed Identity
211Molecular Ion [M]⁺
144[M - C₄H₃O]⁺ (Loss of methacryloyl radical)
116[C₈H₆N]⁺ (Indolyl cation)
91[C₇H₇]⁺ (Tropylium ion)
69[C₄H₅O]⁺ (Methacryloyl cation)

Note: The fragmentation data presented is predictive and based on the chemical structure and established fragmentation rules in electron ionization mass spectrometry.

The application of these hyphenated techniques provides a robust framework for the comprehensive analysis of "this compound," enabling its reliable identification and quantification in various research and quality control settings.

Future Research Perspectives for 1 1h Indol 3 Yl 2 Methylprop 2 En 1 One

Development of Innovative and Sustainable Synthetic Strategies

The development of environmentally benign and efficient methods for the synthesis of 1-(1H-indol-3-yl)-2-methylprop-2-en-1-one is a primary area for future research. While classical approaches often rely on multi-step procedures with potentially hazardous reagents, a shift towards greener and more sustainable synthetic protocols is imperative.

Recent advancements in organic synthesis offer several promising avenues. Mechanochemistry, which utilizes mechanical force to drive chemical reactions, presents a solvent-free or low-solvent alternative that can lead to higher yields and shorter reaction times. nih.gov Microwave-assisted organic synthesis is another powerful tool that can accelerate reaction rates and improve energy efficiency. royalsocietypublishing.org The exploration of these techniques for the condensation of 3-acetylindole (B1664109) with a suitable amine source could provide a more sustainable route to the target molecule.

Furthermore, the use of green solvents, such as water or ionic liquids, in conjunction with catalysts is a key aspect of sustainable chemistry. nih.gov Research into catalytic systems, including biocatalysts and photocatalysts, could lead to highly selective and efficient syntheses under mild conditions. nih.govnih.gov For instance, the application of photocatalysis in the synthesis of enamines has been demonstrated, suggesting its potential for the light-mediated synthesis of this compound. nih.gov Biocatalytic methods, employing enzymes, offer the potential for high stereoselectivity and operation under environmentally friendly aqueous conditions. nih.gov

A comparative overview of conventional versus potential sustainable synthetic methods is presented in Table 1.

Table 1: Comparison of Synthetic Strategies for Indole (B1671886) Derivatives

Strategy Advantages Disadvantages Potential Application to this compound
Conventional Heating Well-established protocols Often requires high temperatures, long reaction times, and organic solvents. Traditional synthesis from 3-acetylindole.
Mechanochemistry Reduced solvent use, shorter reaction times, high yields. nih.gov Requires specialized equipment (ball mill). Solid-state or liquid-assisted grinding of reactants. nih.gov
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, improved yields. royalsocietypublishing.org Potential for localized overheating, requires microwave reactor. Accelerated condensation reaction. royalsocietypublishing.org
Green Solvents (e.g., water, ionic liquids) Environmentally benign, potential for catalyst recycling. nih.gov Substrate solubility can be a challenge. Performing the condensation in an aqueous or ionic liquid medium.
Photocatalysis Mild reaction conditions, use of light as a renewable energy source. nih.gov May require specific photocatalysts and light sources. Light-induced synthesis from appropriate precursors. nih.gov

| Biocatalysis | High selectivity, mild conditions, environmentally friendly. nih.gov | Enzyme stability and availability can be limiting factors. | Enzymatic condensation or amination reactions. nih.gov |

Exploration of Novel Reactivity Patterns and Transformation Pathways

The enaminone functionality in this compound provides a rich platform for exploring novel chemical reactions and transformations. The conjugated system allows for both nucleophilic and electrophilic attacks, and the indole nucleus itself is susceptible to various modifications.

Future research could focus on cycloaddition reactions, where the C2-C3 double bond of the indole moiety or the enaminone system can participate as a dienophile or a dipolarophile. chula.ac.th This could lead to the synthesis of complex, fused heterocyclic systems with potential biological activities. Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient strategy for building molecular complexity. nih.govnih.gov Investigating the participation of this compound in such cascade reactions could yield novel molecular scaffolds.

Asymmetric catalysis presents another exciting frontier. The development of chiral catalysts for reactions involving the enaminone moiety could lead to the stereoselective synthesis of enantiomerically pure derivatives. bohrium.com This is particularly important for pharmaceutical applications, where often only one enantiomer exhibits the desired therapeutic effect. Photochemical transformations of the compound, beyond its synthesis, could also be explored. The chalcone-like structure suggests potential for photoisomerization or photocyclization reactions, leading to structurally diverse products with unique properties. nih.govnih.gov

Integration of Advanced Computational Chemistry with Experimental Design

Computational chemistry is a powerful tool that can accelerate the discovery and optimization of novel compounds and their synthetic routes. The integration of advanced computational methods with experimental design will be crucial for unlocking the full potential of this compound.

Density Functional Theory (DFT) studies can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govnih.gov Such studies can provide valuable insights into its reaction mechanisms and help in the rational design of new catalysts and reaction conditions. Molecular docking and molecular dynamics simulations can be used to predict the binding affinity and interaction patterns of the compound with various biological targets. bohrium.com This in silico screening can guide the selection of promising candidates for further experimental evaluation, thereby saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of derivatives of this compound to establish a correlation between their structural features and biological activities. acs.orgresearchgate.net These models can then be used to predict the activity of newly designed compounds and to optimize their structures for enhanced potency and selectivity. The synergy between computational predictions and experimental validation will be a key driver of innovation in this field.

Deeper Elucidation of Molecular and Cellular Mechanisms in Biological Contexts

While the indole and chalcone (B49325) moieties are known to be present in many biologically active compounds, the specific molecular and cellular mechanisms of this compound remain largely unexplored. chula.ac.thresearchgate.net Future research should focus on a comprehensive investigation of its pharmacological properties and the elucidation of its mechanism of action.

Initial studies could involve screening the compound against a panel of cancer cell lines to assess its antiproliferative activity. nih.gov Subsequent mechanistic studies could then focus on identifying its cellular targets. For instance, given the structural similarity to other indole-based microtubule-targeting agents, its effect on tubulin polymerization could be investigated. nih.gov Other potential targets include enzymes involved in cell signaling pathways, such as kinases and phosphatases, or proteins that regulate apoptosis and cell cycle progression. bohrium.com

Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify the direct binding partners of the compound within the cell. Once a target is identified, further studies will be needed to understand how the compound modulates its function and the downstream signaling pathways that are affected. The investigation of its anti-inflammatory, antimicrobial, and other potential therapeutic effects is also a promising area for future research. nih.gov A thorough understanding of the molecular and cellular mechanisms will be essential for the rational design of more potent and selective analogs and for advancing this compound towards potential clinical applications.

Q & A

Basic Research Questions

Q. What efficient synthetic methodologies are available for 1-(1H-indol-3-yl)-2-methylprop-2-en-1-one?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed condensation reactions. For example, p-toluenesulfonic acid (p-TSA) efficiently catalyzes the formation of indole-derived ketones under mild conditions (e.g., ethanol solvent, 60–80°C, 4–6 hours). Yields exceeding 70% are achievable, with purification via column chromatography using ethyl acetate/hexane gradients . Characterization involves monitoring reaction progress by TLC and confirming regioselectivity via NMR.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, indole N-H stretch at ~3400 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., vinyl protons at δ 6.5–7.2 ppm, indole protons at δ 7.1–8.3 ppm) and carbon types (e.g., carbonyl carbons at ~190 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) and fragmentation patterns .
  • Elemental Analysis : Validates purity by comparing experimental vs. calculated C, H, N percentages .

Q. How are preliminary biological activities (e.g., antibacterial) evaluated for this compound?

  • Methodological Answer :

  • Agar Diffusion/Broth Dilution Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (1–100 µg/mL), incubate at 37°C for 24 hours, and measure inhibition zones or MIC (minimum inhibitory concentration) .
  • Positive Controls : Use standard antibiotics (e.g., ampicillin) to validate assay conditions.

Advanced Research Questions

Q. How can radical intermediates in the synthesis of this compound be detected and analyzed?

  • Methodological Answer : Radical pathways are probed using:

  • Radical Traps : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or BHT (butylated hydroxytoluene) to suppress radical chain reactions. Observed yield reduction or intermediate trapping confirms radical involvement .
  • EPR Spectroscopy : Directly detects paramagnetic intermediates, though requires rapid-freeze techniques due to transient radical lifetimes .
  • Control Experiments : Compare reaction outcomes with/without initiators (e.g., AIBN) to validate radical mechanisms .

Q. What challenges arise in X-ray crystallographic refinement of this compound, and how are they resolved?

  • Methodological Answer :

  • Data Quality : High-resolution data (≤1.0 Å) is essential. Use synchrotron sources for weak diffractors.
  • Disorder Handling : For flexible substituents (e.g., methyl groups), apply split-atom models or constraints in SHELXL .
  • Twinning : If twinning is detected (e.g., via Rint > 0.05), use TWIN/BASF commands in refinement software to model twin domains .
  • Validation : Cross-check with Hirshfeld surfaces and residual density maps to ensure geometric accuracy .

Q. How are unexpected byproducts or spectral contradictions resolved during synthesis?

  • Methodological Answer :

  • LC-MS/MS : Identify byproducts via fragmentation patterns and retention times.
  • Isolation via Prep-HPLC : Purify minor components for structural elucidation (e.g., NOESY for stereochemistry) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to confirm structural assignments .

Q. What strategies optimize the regioselectivity of indole functionalization in this compound?

  • Methodological Answer :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the indole NH, directing electrophilic substitution to the 3-position .
  • Catalytic Systems : Employ Lewis acids (e.g., ZnCl₂) to stabilize transition states and favor desired regioisomers .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack kinetics at the indole’s 3-position .

Methodological Notes

  • Spectral Contradictions : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Crystallographic Refinement : Use Olex2 or Coot for real-space refinement and SHELXL for least-squares optimization .
  • Biological Assays : Include cytotoxicity controls (e.g., MTT assay on mammalian cells) to distinguish antimicrobial activity from general toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.